molecular formula C13H16N2OS B7560282 N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No. B7560282
M. Wt: 248.35 g/mol
InChI Key: AVAFJJRDRZOEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, also known as CP 47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the CB1 receptor. This compound has been widely used in scientific research to study the endocannabinoid system and its effects on various physiological processes.

Mechanism of Action

N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 has been shown to have potent analgesic and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 has also been shown to have effects on appetite regulation and energy metabolism, which may be useful in the treatment of obesity and related metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 in scientific research is its potency and selectivity for the CB1 receptor. This compound has been shown to have a high affinity for the CB1 receptor, which makes it an ideal tool for studying the endocannabinoid system. However, one of the limitations of using N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 in lab experiments is its potential for toxicity and adverse effects. This compound must be used with caution and under controlled conditions to ensure safety and accuracy of results.

Future Directions

There are several future directions for research involving N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497. One area of interest is the development of new synthetic cannabinoids with improved potency and selectivity for the CB1 receptor. Another area of interest is the use of N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 in the treatment of various medical conditions, such as chronic pain, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand the effects of N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 on appetite regulation and energy metabolism, which may have implications for the treatment of obesity and related metabolic disorders.

Synthesis Methods

N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 can be synthesized using a multistep process involving the reaction of various reagents, including cyclopentadiene, acrylonitrile, and methylamine. The synthesis of this compound requires expertise in organic chemistry and must be carried out under controlled conditions to ensure purity and yield.

Scientific Research Applications

N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 has been extensively used in scientific research to study the endocannabinoid system and its effects on various physiological processes. This compound has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects. N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 47,497 has also been used to study the effects of cannabinoids on appetite regulation and energy metabolism.

properties

IUPAC Name

N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-9(7-14)8-15(2)13(16)12-6-10-4-3-5-11(10)17-12/h6,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAFJJRDRZOEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)C1=CC2=C(S1)CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

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